Dibromonitromethane

Descripción

The exact mass of the compound Dibromonitromethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibromonitromethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibromonitromethane including the price, delivery time, and more detailed information at info@benchchem.com.

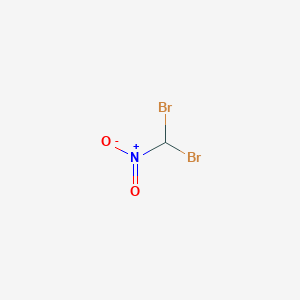

Structure

3D Structure

Propiedades

IUPAC Name |

dibromo(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr2NO2/c2-1(3)4(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEVYCCMYUNRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021637 | |

| Record name | Dibromonitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-91-4 | |

| Record name | Dibromonitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, dibromonitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromonitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibromonitromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Dibromonitromethane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of dibromonitromethane (CAS No. 598-91-4), a halogenated nitroalkane with significant potential in organic synthesis and drug development. This document delves into its core chemical and physical properties, molecular structure, spectroscopic signature, synthesis, and reactivity. Particular emphasis is placed on its applications as a versatile building block in the construction of complex molecular architectures relevant to the pharmaceutical industry.

Physicochemical and Spectroscopic Profile

Dibromonitromethane is a dense, colorless to pale yellow oil at room temperature.[1] A thorough understanding of its properties is fundamental for its safe handling and for the accurate analysis of reaction outcomes.

Chemical and Physical Properties

The key physicochemical properties of dibromonitromethane are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | CHBr₂NO₂ | [2][3] |

| Molecular Weight | 218.83 g/mol | [2][3] |

| CAS Number | 598-91-4 | [2] |

| Appearance | Colourless to Pale Yellow Oil | [1] |

| Boiling Point | 116 °C (at 20 Torr) | [1] |

| Density | 2.587 g/mL | [1] |

| Solubility | Soluble in dichloromethane, sparingly soluble in methanol | [1] |

| pKa (predicted) | -0.76 ± 0.50 | [1] |

| InChI | 1S/CHBr2NO2/c2-1(3)4(5)6/h1H | [2] |

| InChIKey | GQEVYCCMYUNRHJ-UHFFFAOYSA-N | [2] |

| SMILES | C([O-])(Br)Br | [2] |

Molecular Structure

Spectroscopic Data

The spectroscopic profile of dibromonitromethane is crucial for its identification and for monitoring reactions in which it participates.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the presence of a single, highly deshielded proton, the ¹H NMR spectrum of dibromonitromethane is expected to show a singlet. Based on the spectrum of the closely related dibromomethane, which exhibits a singlet at approximately 4.95 ppm, the chemical shift for the proton in dibromonitromethane is anticipated to be further downfield due to the additional electron-withdrawing effect of the nitro group.[4]

-

¹³C NMR: The ¹³C NMR spectrum is expected to show a single resonance for the carbon atom. The chemical shift will be significantly influenced by the attached bromine and nitro groups. For comparison, the carbon in dibromomethane appears at around 21.6 ppm.[5] The presence of the nitro group in dibromonitromethane would likely shift this peak further downfield.

1.3.2. Infrared (IR) Spectroscopy

The vapor phase IR spectrum of dibromonitromethane is available on PubChem.[2] Key characteristic absorption bands are expected for the nitro group and the carbon-bromine bonds. The symmetric and asymmetric stretching vibrations of the NO₂ group typically appear in the regions of 1570–1490 cm⁻¹ and 1390–1300 cm⁻¹, respectively. The C-Br stretching vibration is expected to be observed in the fingerprint region, generally below 700 cm⁻¹.

1.3.3. Mass Spectrometry (MS)

The mass spectrum of dibromonitromethane will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ will appear as a triplet with a ratio of approximately 1:2:1. The most abundant fragments would likely result from the loss of a bromine atom or the nitro group. The GC-MS data available on PubChem shows major peaks at m/z 171, 173, and 175, corresponding to the [CHBr₂]⁺ fragment, which clearly displays the isotopic signature of two bromine atoms.[2]

Synthesis of Dibromonitromethane

The synthesis of dibromonitromethane typically involves the bromination of nitromethane. Careful control of reaction conditions is crucial to favor the formation of the dibrominated product over the mono- or tri-brominated species. The following protocol is adapted from optimized procedures for the synthesis of bromonitromethane, with modifications to promote di-substitution.[6][7]

Experimental Protocol: Bromination of Nitromethane

This protocol describes a laboratory-scale synthesis of dibromonitromethane. The key to favoring the dibrominated product is the use of a slight excess of bromine and careful pH control.

Materials:

-

Nitromethane

-

Sodium Hydroxide (NaOH)

-

Liquid Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of sodium hydroxide in water and cool it to 0-5 °C using an ice-salt bath.

-

Slowly add nitromethane to the cold basic solution while stirring vigorously to form the sodium salt of nitromethane in situ.

-

From the dropping funnel, add a slight excess (approximately 2.1 to 2.2 equivalents) of liquid bromine dropwise to the reaction mixture. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.

-

After the bromine addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes to ensure complete reaction.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bisulfite solution until the reddish-brown color of excess bromine disappears.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude dibromonitromethane.

-

The crude product can be purified by vacuum distillation, though caution is advised due to the thermal sensitivity of nitro compounds.

Reactivity and Mechanistic Considerations

The reactivity of dibromonitromethane is dominated by the strong electron-withdrawing effects of the two bromine atoms and the nitro group. This electronic arrangement makes the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Reaction with Nucleophiles

Dibromonitromethane serves as a potent electrophile in reactions with various nucleophiles, including amines, thiolates, and carbanions. The reaction typically proceeds via a nucleophilic substitution mechanism where one of the bromine atoms acts as a leaving group. The presence of the second bromine atom and the nitro group stabilizes the transition state, facilitating the substitution.

Role in Cycloaddition Reactions

While not as extensively documented as for simpler nitroalkenes, the core structure of dibromonitromethane suggests its potential utility in cycloaddition reactions. For instance, dehydrobromination could potentially generate a reactive bromonitroethene intermediate, which could then participate as a dienophile in Diels-Alder reactions.[8] Further research in this area could unveil novel synthetic pathways to complex heterocyclic systems.

Applications in Drug Development

The functional group array in dibromonitromethane makes it a valuable precursor for the synthesis of various pharmaceutically relevant scaffolds. The nitro group can be readily reduced to an amine, a ubiquitous functional group in drug molecules.

Synthesis of Nitrogen-Containing Heterocycles

Dibromonitromethane is a key building block for the synthesis of various nitrogen-containing heterocycles. For example, it can be used in the construction of substituted pyrimidines and other related structures that form the core of many bioactive compounds.

As a Biocidal Agent

Halogenated nitroalkanes, including dibromonitromethane and its derivatives, are known for their broad-spectrum antimicrobial activity.[9] They are effective against a wide range of bacteria, fungi, and algae. This property is of interest in the development of new biocides and preservatives for pharmaceutical formulations and industrial applications. The mechanism of action is believed to involve the disruption of essential cellular processes through the reaction with critical biomolecules.

Safety and Handling

Dibromonitromethane is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, and is fatal if inhaled.[2]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69026, Dibromonitromethane. Retrieved from [Link].

- Google Patents. (1999). US5866511A - Stabilized solutions of bromonitromethane and their use as biocides.

-

Thorpe, M. P., Smith, A. N., Crocker, M. S., & Johnston, J. N. (2022). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. The Journal of Organic Chemistry, 87(8), 5451–5455. Retrieved from [Link]

-

PubChemLite. (n.d.). Dibromonitromethane (CHBr2NO2). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3024, Dibromomethane. Retrieved from [Link].

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68423, Bromonitromethane. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Bromonitromethane. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Bromonitromethane. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

YouTube. (2023, July 5). Discover the Hidden Patterns: C-13 NMR Spectrum of 1,2-Dibromothane. Retrieved from [Link]

-

Johnston, J. N., et al. (2022). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at the Decagram Scale. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methane, dibromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The reaction of geminal bromonitroalkanes with nucleophiles. Part 1. The decomposition of 2-bromo-2-nitropropane-1,3-diol ('Bronopol') in aqueous base. Retrieved from [Link]

-

ResearchGate. (2019, October). Surface Water Microbial Community Response to the Biocide 2,2-Dibromo-3-Nitrilopropionamide, Used in Unconventional Oil and Gas Extraction. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1,1-dibromoethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Retrieved from [Link]

-

MDPI. (n.d.). Biocides as Biomedicines against Foodborne Pathogenic Bacteria. Retrieved from [Link]

-

Frontiers. (2020, February 10). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Retrieved from [Link]

-

YouTube. (2015, September 18). Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium (CHE). Retrieved from [Link]

-

MDPI. (2023, August 30). Comprehensive Review on the Use of Biocides in Microbiologically Influenced Corrosion. Retrieved from [Link]

-

YouTube. (2020, March 16). Reactivity-effect of substrate structure, leavinggroup and attacking nucleophile in.... Retrieved from [Link]

-

Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

-

PubMed Central. (2023, December 23). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Dibromonitromethane | CHBr2NO2 | CID 69026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Dibromomethane(74-95-3) 1H NMR spectrum [chemicalbook.com]

- 5. Dibromomethane(74-95-3) 13C NMR [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5866511A - Stabilized solutions of bromonitromethane and their use as biocides - Google Patents [patents.google.com]

An In-depth Technical Guide to Dibromonitromethane for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of dibromonitromethane (DBNM), a versatile reagent with growing importance in organic synthesis and drug discovery. This document moves beyond a simple recitation of data, offering insights into the practical application and theoretical underpinnings of DBNM's utility. The structure is designed to logically flow from fundamental properties to practical applications, empowering researchers to confidently and safely incorporate this reagent into their workflows.

Molecular and Physical Properties: A Foundation for Application

A thorough understanding of a reagent's physical properties is paramount for its effective use in the laboratory. These properties dictate everything from appropriate storage and handling to its behavior in a reaction mixture.

Dibromonitromethane is a dense, colorless to pale yellow oil.[1] Its key physical and molecular properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | CHBr₂NO₂ | [2][3] |

| Molecular Weight | 218.83 g/mol | [2][3][4] |

| CAS Number | 598-91-4 | [2][3][4] |

| Density | 2.587 g/mL | [1][5] |

| Boiling Point | 116 °C at 20 Torr | [1][5] |

| Solubility | Soluble in dichloromethane, sparingly soluble in methanol. | [1][5] |

| pKa (Predicted) | -0.76 ± 0.50 | [5] |

| Storage Temperature | -20°C | [6] |

The high density of dibromonitromethane is a practical consideration for reaction setup and workup, as it will typically form the lower layer in biphasic systems with common organic solvents. Its relatively high boiling point allows for reactions to be conducted at elevated temperatures, although vacuum distillation is often preferred for purification to avoid decomposition.[7] The predicted low pKa highlights the acidity of the methine proton, a key feature influencing its reactivity.

Spectroscopic Signature: Identifying and Characterizing Dibromonitromethane

Spectroscopic analysis is the cornerstone of modern organic chemistry, providing the necessary tools to confirm the identity and purity of a compound.

Mass Spectrometry

The mass spectrum of dibromonitromethane is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, leading to a characteristic M, M+2, and M+4 pattern for the molecular ion peak. The most abundant peaks in the GC-MS spectrum are observed at m/z 171, 173, and 175.[8]

Infrared (IR) Spectroscopy

The IR spectrum of dibromonitromethane will exhibit strong characteristic absorbances corresponding to the nitro group (NO₂). These are typically found in the regions of 1550-1590 cm⁻¹ (asymmetric stretching) and 1340-1380 cm⁻¹ (symmetric stretching). The C-Br stretching vibrations are expected in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, verified ¹H and ¹³C NMR spectrum for pure dibromonitromethane is not readily found in the searched literature, we can predict the expected chemical shifts based on the structure and data from analogous compounds.

-

¹H NMR: A single proton is present in the molecule, which is expected to appear as a singlet in the ¹H NMR spectrum. Due to the strong electron-withdrawing effects of the two bromine atoms and the nitro group, this proton will be significantly deshielded. For comparison, the proton in dibromomethane (CH₂Br₂) resonates at approximately 4.95 ppm.[8] The presence of the additional electron-withdrawing nitro group in dibromonitromethane would be expected to shift this peak further downfield.

-

¹³C NMR: A single carbon atom is present, which will also appear as a singlet in the proton-decoupled ¹³C NMR spectrum. The chemical shift will be influenced by the attached bromine and nitro functionalities. In dibromomethane, the carbon signal appears at around 21.6 ppm.[9] The nitro group's influence would likely shift this signal further downfield.

Synthesis of Dibromonitromethane: A Practical Guide

The accessibility of dibromonitromethane can be a limiting factor for its use. While commercially available, in-house synthesis can be a cost-effective and reliable alternative.[5] Several synthetic routes have been reported, with the bromination of nitromethane being the most common.

Synthesis from Nitromethane

A common and effective method involves the bromination of nitromethane using bromine in the presence of a base.[5][7] The choice of base and reaction conditions is critical to maximize the yield of the desired dibrominated product while minimizing the formation of monobromonitromethane and tribromonitromethane.[5]

Experimental Protocol: Bromination of Nitromethane

-

To a stirred solution of nitromethane in an appropriate solvent (e.g., water or a biphasic system), a stoichiometric amount of a base (e.g., sodium hydroxide) is added at a controlled temperature, typically between -5 °C and 0 °C.[5][7] The base deprotonates the nitromethane to form the nitronate anion.

-

Elemental bromine is then added to the reaction mixture. The rate of addition and temperature control are crucial at this stage to manage the exothermicity of the reaction and to favor the formation of dibromonitromethane.[5]

-

After the addition is complete, the reaction is stirred for a specified period to ensure complete conversion.

-

The reaction mixture is then worked up, typically by quenching with an acid, followed by extraction with an organic solvent like dichloromethane.[7]

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.[7]

-

Purification can be achieved by vacuum distillation.[7]

Causality Behind Experimental Choices: The use of a base is essential to generate the nucleophilic nitronate anion, which then attacks the electrophilic bromine. The careful control of temperature is necessary because the reaction is exothermic and side reactions, such as the formation of over-brominated products, are more prevalent at higher temperatures.[5] The choice of a biphasic system can sometimes facilitate product separation and improve yields.

Synthesis from Bromopicrin

An alternative route to dibromonitromethane involves the partial reduction of bromopicrin (tribromonitromethane).[10] This method can provide high yields under mild conditions. One reported method utilizes sodium bisulfite as the reducing agent.[10]

Reaction Scheme: Synthesis from Bromopicrin

Caption: Synthesis of Dibromonitromethane from Bromopicrin.

Reactivity and Applications in Drug Development

The synthetic utility of dibromonitromethane stems from its unique electronic structure. The presence of two good leaving groups (bromine atoms) and a strong electron-withdrawing nitro group makes the carbon atom highly electrophilic. This dual reactivity allows it to participate in a variety of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules, including those with potential pharmaceutical applications.[11]

Role as an Electrophile

Dibromonitromethane is an excellent electrophile that can react with a wide range of nucleophiles. This reactivity is central to its application in C-C and C-heteroatom bond formation.

Experimental Workflow: Nucleophilic Substitution

Caption: General workflow for nucleophilic substitution reactions.

Applications in the Synthesis of Bioactive Molecules

The nitro group in the products derived from dibromonitromethane can be readily transformed into other functional groups, such as amines, which are ubiquitous in pharmaceuticals. This makes dibromonitromethane a valuable synthon for the introduction of a masked amino group. For instance, its reaction with carbanions followed by reduction of the nitro group provides a route to complex amines.

Safe Handling and Storage: A Commitment to Laboratory Safety

Dibromonitromethane is a hazardous substance and must be handled with appropriate safety precautions.[8][12] Adherence to established safety protocols is non-negotiable.

Safety and Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling dibromonitromethane.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[6] The recommended storage temperature is -20°C.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

GHS Hazard Statements: [12]

-

H301: Toxic if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H330: Fatal if inhaled.

Conclusion

Dibromonitromethane is a reagent of significant value to the synthetic chemist, particularly in the fields of medicinal chemistry and drug development. Its well-defined physical properties, coupled with its versatile reactivity, provide a powerful tool for the construction of complex molecular architectures. By understanding the principles outlined in this guide—from its fundamental physical characteristics and spectroscopic signatures to its synthesis and safe handling—researchers can effectively and safely leverage the full potential of this important building block.

References

-

Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. (2022). The Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). Dibromonitromethane. National Institutes of Health. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Process for manufacturing dibromonitromethane.

-

Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. (2022). PMC. National Institutes of Health. [Link]

-

Organic Syntheses. (n.d.). tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Bromonitromethane: A Versatile Reagent in Organic Synthesis. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Dibromonitromethane. National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved January 14, 2026, from [Link]

Sources

- 1. US2632776A - Production of monobromonitromethane - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. DIBROMONITROMETHANE | 598-91-4 [chemicalbook.com]

- 5. Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dibromonitromethane | 598-91-4 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dibromomethane(74-95-3) 1H NMR [m.chemicalbook.com]

- 9. Dibromomethane(74-95-3) 13C NMR [m.chemicalbook.com]

- 10. WO2012066533A1 - Process for manufacturing dibromonitromethane - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Dibromonitromethane | CHBr2NO2 | CID 69026 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dibromonitromethane CAS number and molecular weight

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dibromonitromethane, a versatile yet hazardous reagent. As a Senior Application Scientist, my objective is to deliver not just data, but actionable insights grounded in established chemical principles. We will explore its fundamental properties, synthesis, reactivity, and safe handling protocols, enabling research and development professionals to leverage its unique chemical characteristics effectively and securely.

Core Identification and Physicochemical Properties

Dibromonitromethane, also known as nitrodibromomethane, is a halogenated nitroalkane. Its chemical identity is fundamentally defined by its CAS (Chemical Abstracts Service) number and molecular formula.

Understanding its physicochemical properties is paramount for its application in experimental design, particularly for solvent selection, reaction temperature control, and purification procedures. These key quantitative data points are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 218.83 g/mol | [2], [1] |

| Boiling Point | 116 °C at 20 Torr | [5][6] |

| Density | 2.587 g/cm³ | [5][6] |

| Physical Form | Colourless to Pale Yellow Oil | [5] |

| Solubility | Soluble in Dichloromethane, Sparingly soluble in Methanol | [6] |

| Storage Temperature | -20°C | [3] |

Synthesis and Reactivity Profile

The utility of dibromonitromethane in synthetic chemistry stems from its unique electronic structure. The presence of two electron-withdrawing bromine atoms and a nitro group on a single carbon atom makes the methine proton acidic and renders the carbon electrophilic, facilitating a range of chemical transformations.

A common synthetic route to dibromonitromethane involves the bromination of nitromethane. The choice of brominating agent and reaction conditions is critical to achieving a good yield and preventing over-bromination to tribromonitromethane. The causality here is driven by the stepwise increase in the acidity of the remaining protons on the nitromethane backbone as more bromine atoms are added.

Caption: Synthesis and a key reaction of Dibromonitromethane.

As an electrophile, dibromonitromethane is a valuable precursor. For instance, it can participate in Henry-type (nitroaldol) reactions with aldehydes or ketones in the presence of a base. The resulting product, a β-nitro alcohol, is a versatile intermediate for further functional group transformations, which is of significant interest in the synthesis of complex molecules and active pharmaceutical ingredients.

Applications in Synthetic Chemistry & Drug Development

The primary application of dibromonitromethane lies in its role as a building block in organic synthesis. Its functional handles—two bromine atoms and a nitro group—offer multiple avenues for molecular elaboration.

-

Precursor to Nitro-olefins : Elimination of HBr from the adducts of Henry reactions involving dibromonitromethane can yield highly functionalized nitro-olefins, which are potent Michael acceptors. This pathway is crucial for carbon-carbon bond formation.

-

Synthesis of Heterocycles : The compound can be used in the construction of various heterocyclic systems. The nitro group can be reduced to an amine, which can then participate in intramolecular cyclization reactions.

-

Radical Reactions : Under specific conditions, the carbon-bromine bonds can undergo homolytic cleavage to generate radicals, enabling its use in radical-mediated C-C bond-forming reactions.

For drug development professionals, the introduction of a nitro group can be a strategic choice. Although often viewed as a potential liability due to metabolic concerns, the nitro group is a key pharmacophore in several approved drugs, acting as a bioisostere for other functional groups or participating directly in the mechanism of action. Dibromonitromethane provides a direct route to install a dibromomethyl-nitro moiety, which can be further transformed into diverse functionalities.

Safety, Handling, and Hazard Management

Trustworthiness in experimental science begins with safety. Dibromonitromethane is classified as an acutely toxic substance and requires stringent handling protocols. The self-validating system of any protocol involving this reagent must incorporate these safety measures from the outset.

Hazard Identification: According to the Globally Harmonized System (GHS), dibromonitromethane is associated with the following hazards:

-

H301 : Toxic if swallowed.[5]

-

H312 : Harmful in contact with skin.[5]

-

H315 : Causes skin irritation.[5]

-

H317 : May cause an allergic skin reaction.[5]

-

H330 : Fatal if inhaled.[5]

The GHS signal word is "Danger" .[5]

Mandatory Handling Protocol:

-

Engineering Controls : All manipulations must be conducted within a certified chemical fume hood to prevent inhalation, which is a primary and fatal route of exposure.

-

Personal Protective Equipment (PPE) :

-

Gloves : Use chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.

-

Eye Protection : Chemical safety goggles and a face shield are mandatory.

-

Lab Coat : A flame-resistant lab coat must be worn and properly fastened.

-

-

Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong bases, oxidizing agents). Recommended storage is at -20°C for long-term stability.[3]

-

Disposal : Waste must be treated as hazardous. Dispose of in accordance with local, state, and federal regulations. Never dispose of down the drain.

Exemplar Experimental Protocol: A Base-Catalyzed Addition to an Aldehyde

This protocol describes a general procedure for the addition of dibromonitromethane to an aromatic aldehyde, a variant of the Henry reaction. The causality behind the choice of a mild base like triethylamine is to deprotonate the dibromonitromethane in situ to form the nucleophilic nitronate anion without promoting significant self-condensation of the aldehyde.

Objective : To synthesize 2,2-dibromo-2-nitro-1-phenylethan-1-ol.

Materials :

-

Dibromonitromethane (1.0 mmol, 218.8 mg)

-

Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

-

Triethylamine (Et₃N) (1.2 mmol, 121.4 mg, 167 µL)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology :

-

To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add benzaldehyde (1.0 mmol) and anhydrous THF (5 mL).

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add dibromonitromethane (1.0 mmol) to the stirred solution.

-

Add triethylamine (1.2 mmol) dropwise over 5 minutes. The reaction is often exothermic; maintain the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the desired β-nitro alcohol.

Sources

- 1. scbt.com [scbt.com]

- 2. Dibromonitromethane | CHBr2NO2 | CID 69026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dibromonitromethane | 598-91-4 [sigmaaldrich.com]

- 4. Dibromonitromethane - Protheragen [protheragen.ai]

- 5. DIBROMONITROMETHANE | 598-91-4 [chemicalbook.com]

- 6. DIBROMONITROMETHANE CAS#: 598-91-4 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Dibromonitromethane from Nitromethane

Introduction: The Significance of Dibromonitromethane

Dibromonitromethane (CHBr₂NO₂) is a halogenated nitroalkane of significant interest in synthetic organic chemistry.[1] Its unique chemical structure, featuring a carbon atom bonded to two bromine atoms and a nitro group, renders it a versatile building block and a precursor for various chemical transformations. The electron-withdrawing nature of the nitro and bromo substituents makes the single proton highly acidic, facilitating its use in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the synthesis of dibromonitromethane from the readily available starting material, nitromethane, with a focus on the underlying chemical principles, a detailed experimental protocol designed to maximize the yield of the dibrominated product, and essential safety and characterization information.

Physicochemical Properties

A summary of the key physicochemical properties of dibromonitromethane is presented below for reference.

| Property | Value | Reference |

| Molecular Formula | CHBr₂NO₂ | [1] |

| Molecular Weight | 218.83 g/mol | [1] |

| CAS Number | 598-91-4 | [1] |

| IUPAC Name | dibromo(nitro)methane | [1] |

| SMILES | C([O-])(Br)Br | [1] |

Synthesis of Dibromonitromethane

Reaction Mechanism: A Stepwise Electrophilic Bromination

The synthesis of dibromonitromethane from nitromethane is a sequential bromination reaction that proceeds via an ionic mechanism. The key to this transformation is the acidity of the protons on the methyl group of nitromethane, which are activated by the strong electron-withdrawing nitro group. The reaction can be dissected into two primary stages:

-

Formation of Monobromonitromethane: The process is initiated by the deprotonation of nitromethane using a suitable base, typically an alkali metal hydroxide like sodium hydroxide (NaOH), to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks molecular bromine (Br₂) in an electrophilic substitution reaction, displacing a bromide ion and forming monobromonitromethane.

-

Formation of Dibromonitromethane: The remaining proton on monobromonitromethane is even more acidic due to the presence of one nitro and one bromo substituent. A second equivalent of base abstracts this proton to form a new nitronate anion. This anion subsequently reacts with a second equivalent of bromine to yield the desired dibromonitromethane.

The entire mechanistic pathway is depicted in the diagram below.

Caption: Reaction pathway for the synthesis of dibromonitromethane.

Key Experimental Parameters for Maximizing Yield

While many published procedures focus on optimizing the synthesis of monobromonitromethane and minimizing the formation of the dibrominated product, these studies provide critical insights into the conditions that favor the second bromination.[2] To maximize the yield of dibromonitromethane, the following parameters are crucial:

-

Stoichiometry: To drive the reaction to completion, at least two molar equivalents of both the base (e.g., sodium hydroxide) and bromine are required for every mole of nitromethane. Using a slight excess of these reagents can further enhance the yield.

-

Temperature and Agitation: This is arguably the most critical factor. Research has shown that conducting the reaction at low temperatures, specifically in the range of -10 to -15 °C, leads to the freezing of the aqueous reaction mixture.[2] This phase change impedes efficient stirring, creating localized areas of high base concentration. This condition promotes the second deprotonation and subsequent bromination of the monobromonitromethane intermediate, thereby significantly increasing the proportion of dibromonitromethane in the product mixture.[2]

-

Rate of Addition: A controlled, slow addition of bromine to the nitronate solution is generally recommended to manage the exothermicity of the reaction. However, for maximizing the dibrominated product, ensuring that the bromine is available for reaction with the second nitronate intermediate is key.

Detailed Experimental Protocol

This protocol is designed based on established principles of nitromethane bromination and is specifically adapted to favor the formation of dibromonitromethane. Researchers should perform their own risk assessment and optimization.

Materials:

-

Nitromethane (1.0 eq)

-

Sodium Hydroxide (2.2 eq)

-

Bromine (2.2 eq)

-

Deionized Water

-

Ice

-

5 M Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Ice-salt bath or cryocooler capable of maintaining -15 °C.

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Base Solution: In the three-necked flask, dissolve sodium hydroxide (2.2 eq) in deionized water. Cool the solution to -15 °C using an ice-salt bath or cryocooler.

-

Formation of the Nitronate: While maintaining the temperature at -15 °C, add nitromethane (1.0 eq) dropwise to the cold sodium hydroxide solution with vigorous stirring. Continue stirring for 10-15 minutes at this temperature to ensure complete formation of the nitronate salt.

-

Bromination: Add bromine (2.2 eq) to the dropping funnel. Add the bromine dropwise to the reaction mixture. The temperature should be carefully monitored. Allow the mixture to freeze, which will inhibit stirring. This condition is reported to favor the formation of the dibrominated product.[2] Let the reaction proceed in the frozen state for at least 1 hour.

-

Quenching the Reaction: After the reaction time, allow the mixture to warm to 0 °C. Slowly and carefully quench the reaction by adding 5 M HCl dropwise until the pH of the aqueous layer is approximately 3. This step neutralizes any excess base and protonates any remaining nitronate anions.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator at low temperature (≤ 30 °C) to avoid evaporation of the product. The crude product will be a dense, yellowish-orange oil.

Purification

The crude product will likely contain a mixture of monobromonitromethane, dibromonitromethane, and potentially unreacted starting material. While fractional distillation is a common purification technique, the separation of these components can be challenging.[2]

-

Vacuum Distillation: Careful vacuum distillation can be employed to separate the components. Due to the thermal sensitivity of nitro compounds, it is crucial to use a high vacuum and gentle heating.

Characterization of Dibromonitromethane

Proper characterization is essential to confirm the identity and purity of the synthesized dibromonitromethane. Below are the expected spectroscopic data.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | A single peak (singlet) is expected for the one proton. The chemical shift will be significantly downfield due to the strong deshielding effects of the two bromine atoms and the nitro group, estimated to be in the range of δ 6.0-7.0 ppm. |

| ¹³C NMR (CDCl₃) | A single resonance is expected for the carbon atom. The chemical shift will be in the region typical for carbons bearing multiple electronegative substituents. |

| FTIR (neat, cm⁻¹) | Characteristic absorption bands are expected for the asymmetric (~1570-1550 cm⁻¹) and symmetric (~1380-1360 cm⁻¹) stretching vibrations of the nitro group (NO₂). A peak corresponding to the C-H stretch will also be present, typically around 3000 cm⁻¹. The C-Br stretching vibrations are expected in the fingerprint region (below 700 cm⁻¹). |

| Mass Spec. (EI) | The mass spectrum should show the molecular ion peak [M]⁺ and characteristic isotopic patterns for two bromine atoms (¹⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the nitro group ([M-NO₂]⁺) and bromine atoms. |

Safety Precautions

The synthesis of dibromonitromethane involves hazardous materials and requires strict adherence to safety protocols.

-

General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

-

Nitromethane: Nitromethane is flammable and can be explosive under certain conditions. It is also toxic. Avoid inhalation and skin contact.

-

Bromine: Bromine is highly corrosive, toxic, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is extremely dangerous if inhaled. Handle with extreme care, and have a solution of sodium thiosulfate ready to neutralize any spills.

-

Sodium Hydroxide: Sodium hydroxide is a corrosive base that can cause severe burns.

-

Dibromonitromethane: As a halogenated nitroalkane, the product should be handled with care. It is expected to be toxic and potentially lachrymatory. Avoid contact with skin and eyes and prevent inhalation of vapors.

-

Thermal Stability: Nitroalkanes can be thermally unstable. Avoid excessive heating during distillation and solvent removal.

References

-

Thorpe, M. P., Smith, A. N., & Johnston, J. N. (2022). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. The Journal of Organic Chemistry, 87(10), 6647–6654. [Link]

-

PubChem. (n.d.). Dibromonitromethane. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

- Dow Chemical Co. (1953). Production of monobromonitromethane. U.S.

-

Bernasconi, C. F., & Fairchild, D. E. (1993). Kinetics of ionization of nitromethane and phenylnitromethane by amines and carboxylate ions in Me2SO-water mixtures. Evidence of ammonium ion-nitronate ion hydrogen bonded complex formation in Me2SO-rich solvent mixtures. The Journal of Organic Chemistry, 58(10), 2768-2774. [Link]

-

PubChem. (n.d.). Dibromonitromethane. National Center for Biotechnology Information. [Link]

Sources

Dibromonitromethane reaction mechanisms and pathways

An In-depth Technical Guide to the Reaction Mechanisms and Pathways of Dibromonitromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromonitromethane (CHBr₂NO₂) is a halogenated nitroalkane characterized by a unique electronic structure that imparts significant reactivity.[1][2] The presence of two bromine atoms and a potent electron-withdrawing nitro group on a single carbon atom makes it a versatile electrophile and a precursor for radical species.[3] This guide provides a comprehensive exploration of the core reaction mechanisms of dibromonitromethane, including its synthesis, nucleophilic substitution pathways, radical reactions, and thermal decomposition. By synthesizing established principles of organic chemistry with specific insights into halo-nitro-methane reactivity, this document serves as a technical resource for professionals leveraging such compounds in complex molecular synthesis and drug development.

Physicochemical Properties and Synthesis

A foundational understanding of dibromonitromethane's properties is crucial for its safe handling and effective use in synthesis.

Core Properties

The key physical and chemical data for dibromonitromethane are summarized below.

| Property | Value | Source |

| Molecular Formula | CHBr₂NO₂ | [1][2] |

| Molecular Weight | 218.83 g/mol | [1] |

| CAS Number | 598-91-4 | [2][4] |

| IUPAC Name | dibromo(nitro)methane | [1] |

| Appearance | Data not consistently available; likely a liquid at STP | |

| Storage Temperature | -20°C recommended |

Synthesis Pathway: Electrophilic Bromination

Dibromonitromethane is typically synthesized from nitromethane. The reaction proceeds via the deprotonation of nitromethane by a base (e.g., sodium hydroxide) to form a nitronate anion, which then acts as a nucleophile, attacking elemental bromine.

The formation of dibromonitromethane is a competitive process alongside the formation of bromonitromethane.[5] The key to maximizing the yield of the dibrominated product is to ensure the presence of a sufficient excess of both base and bromine, allowing for a second deprotonation-bromination sequence to occur on the initially formed bromonitromethane.

Caption: Synthesis pathway of Dibromonitromethane from Nitromethane.

Core Reaction Mechanisms

The reactivity of dibromonitromethane is dominated by its electrophilic character and the relative weakness of the C-Br bonds.

Nucleophilic Substitution Reactions

The carbon atom in dibromonitromethane is highly electrophilic due to the inductive effect of the two bromine atoms and the powerful electron-withdrawing nitro group. This makes it a prime target for nucleophilic attack.[3] The general mechanism is a nucleophilic substitution, where an electron-rich species displaces one or both bromide ions.[6][7]

Primary and secondary amines are effective nucleophiles that react with haloalkanes to form substituted amines.[8][9] In the case of dibromonitromethane, the reaction proceeds via a stepwise substitution. The first substitution yields an N-(bromonitromethyl)amine intermediate, which can then undergo a second substitution, particularly if the amine is used in excess, to yield a gem-dinitrogen species.

Caption: Stepwise nucleophilic substitution of Dibromonitromethane with a primary amine.

Thiols (R-SH) are highly potent nucleophiles, especially in their deprotonated thiolate (R-S⁻) form.[10][11] They react readily with dibromonitromethane to displace the bromide leaving groups, forming thioethers. This reaction is a robust method for C-S bond formation. The reaction can be controlled to favor mono- or di-substitution depending on the stoichiometry of the reactants.

The mechanism often involves the initial deprotonation of the thiol by a non-nucleophilic base to generate the more reactive thiolate anion, which then attacks the electrophilic carbon of dibromonitromethane.

Caption: General workflow for the reaction of Dibromonitromethane with thiols.

Radical Reactions

Under initiation by UV light or heat, the C-Br bond in dibromonitromethane can undergo homolytic cleavage to generate a dibromonitromethyl radical (•CH(Br)NO₂).[12][13] This highly reactive intermediate can then participate in radical chain reactions.

The three phases of a radical reaction are:

-

Initiation: Formation of the initial radical species.

-

Propagation: The radical reacts with a stable molecule to form a new radical, propagating the chain.[12] This can involve hydrogen abstraction from an alkane or addition across a double bond.[14]

-

Termination: Two radical species combine to form a stable, non-radical product, terminating the chain.[12]

Caption: Generalized pathway for radical reactions involving Dibromonitromethane.

Thermal Decomposition

While specific high-temperature studies on dibromonitromethane are not widely published, its decomposition pathways can be inferred from studies on nitromethane and other brominated compounds.[15][16][17][18] The thermal decomposition of nitromethane is known to proceed primarily via C-N bond fission to produce methyl (•CH₃) and nitrogen dioxide (•NO₂) radicals.[15][19]

For dibromonitromethane, two primary initiation pathways are plausible under thermal stress:

-

C-N Bond Fission: CHBr₂NO₂ → •CHBr₂ + •NO₂

-

C-Br Bond Fission: CHBr₂NO₂ → •CH(Br)NO₂ + •Br

Following initiation, a complex cascade of radical reactions would lead to a variety of smaller, stable products, including hydrogen bromide (HBr), nitrogen oxides (NOx), carbon oxides (CO, CO₂), and various halogenated methanes.[17]

Experimental Protocol: Synthesis of a Thioether Derivative

This section provides a representative protocol for the nucleophilic substitution reaction between dibromonitromethane and a thiol, based on standard synthetic methodologies.

Objective: To synthesize S-(dibromonitromethyl)benzenethiol.

Materials:

-

Dibromonitromethane (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

-

Thiolate Formation: Cool the flask to 0°C in an ice bath. Carefully add sodium hydride in small portions to the stirring THF.

-

Slowly add a solution of thiophenol in THF to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.

-

Nucleophilic Addition: While maintaining the temperature at 0°C, add a solution of dibromonitromethane in THF dropwise to the thiolate solution over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure S-(dibromonitromethyl)benzenethiol.

Conclusion

Dibromonitromethane's unique structure, featuring a geminal dibromo and nitro arrangement, establishes it as a potent electrophile and a versatile precursor for radical-based transformations. Its reactions are primarily governed by nucleophilic substitution at the electron-deficient carbon center and homolytic cleavage of the carbon-bromine bonds. A thorough understanding of these mechanistic pathways is essential for researchers aiming to harness its reactivity for the synthesis of complex nitrogen- and sulfur-containing compounds, which are often key scaffolds in medicinal chemistry and materials science. Adherence to rigorous experimental protocols and safety precautions is paramount when working with this energetic and reactive molecule.

References

-

Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. National Institutes of Health (NIH). Available at: [Link]

-

Novel Reaction Mechanisms Pathways in the Electron Induced Decomposition of Solid Nitromethane (CH3NO2) and D3. ACS Publications. Available at: [Link]

-

The reaction of geminal bromonitroalkanes with nucleophiles. Part 1. The decomposition of 2-bromo-2-nitropropane-1,3-diol ('Bronopol') in aqueous base. Royal Society of Chemistry. Available at: [Link]

-

Bromonitromethane: A Versatile Reagent in Organic Synthesis. ResearchGate. Available at: [Link]

-

Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detectio. ResearchGate. Available at: [Link]

-

Mechanism of Amine Sensitization in Shocked Nitromethane. AIP Publishing. Available at: [Link]

-

Dibromonitromethane | CHBr2NO2 | CID 69026. PubChem, National Institutes of Health (NIH). Available at: [Link]

-

Reactions of Thiols. Chemistry Steps. Available at: [Link]

-

3 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Amines as nucleophiles. Chemguide. Available at: [Link]

-

18.4. Radical reactions in practice | Organic Chemistry II. Lumen Learning. Available at: [Link]

-

Thermal Decomposition of Nitromethane and Reaction between CH3 and NO2. PubMed, National Institutes of Health (NIH). Available at: [Link]

-

Thermal Decomposition of Condensed-Phase Nitromethane from Molecular Dynamics from ReaxFF Reactive Dynamics. Los Alamos National Laboratory. Available at: [Link]

-

Reactions of thiols. YouTube. Available at: [Link]

-

12.2: Radical Reactions. Chemistry LibreTexts. Available at: [Link]

-

How Do Amines React With Other Chemicals? YouTube. Available at: [Link]

-

Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. Available at: [Link]

-

Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. National Institutes of Health (NIH). Available at: [Link]

-

Exploring the Role of Nucleophiles in Chemical Reactions. Longdom Publishing. Available at: [Link]

-

Methane + Bromine = ?? (CH4+Br2). YouTube. Available at: [Link]

-

Mechanisms. DETCHEM. Available at: [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available at: [Link]

-

Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry. Available at: [Link]

-

Oxidation and Reduction Reactions of Thiols. YouTube. Available at: [Link]

-

Chapter 11 Free Radical Substitution and Addition Reactions. University of California, Riverside. Available at: [Link]

-

13.7 Nomenclature, Synthesis, and Reactions of Thiols. YouTube. Available at: [Link]

-

7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Available at: [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC - The Italian Association of Chemical Engineering. Available at: [Link]

-

Reactions of nitroalkanes in the gas phase. Part 1.—Pyrolysis of nitromethane. Royal Society of Chemistry. Available at: [Link]

-

Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. Available at: [Link]

-

Nitromethane - Some Industrial Chemicals. NCBI Bookshelf. Available at: [Link]

Sources

- 1. Dibromonitromethane | CHBr2NO2 | CID 69026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DIBROMONITROMETHANE | 598-91-4 [chemicalbook.com]

- 5. Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic Substitution Reactions | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Thermal Decomposition of Nitromethane and Reaction between CH3 and NO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Research Portal [laro.lanl.gov]

- 17. cetjournal.it [cetjournal.it]

- 18. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 19. Reactions of nitroalkanes in the gas phase. Part 1.—Pyrolysis of nitromethane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of Dibromonitromethane

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of Dibromonitromethane (DBNM), a compound of interest for researchers and drug development professionals. While DBNM is recognized as a nitrogenous disinfection byproduct found in water, detailed public data on its physicochemical properties are limited. This document synthesizes available information with established scientific principles and standard methodologies to provide a robust framework for its handling and characterization. We present qualitative solubility characteristics, discuss expected stability profiles under various stress conditions, and provide detailed, field-proven protocols for experimentally determining these critical parameters, grounded in OECD and ICH guidelines. The objective is to equip scientists with the necessary knowledge and practical workflows to confidently assess the properties of Dibromonitromethane in a laboratory setting.

Introduction and Physicochemical Overview

Dibromonitromethane (CAS No. 598-91-4) is a halogenated nitroalkane.[1][2] Its presence as a disinfection byproduct in drinking water highlights its potential for formation during water treatment processes and underscores the need for a thorough understanding of its behavior in aqueous and other systems.[3][4] For researchers in toxicology, environmental science, and drug development, its properties dictate formulation strategies, analytical method development, and risk assessment. This guide addresses the core physicochemical attributes of solubility and stability, which are fundamental to any scientific investigation involving this compound.

Table 1: Physicochemical Properties of Dibromonitromethane

| Property | Value | Source(s) |

| CAS Number | 598-91-4 | [1][2] |

| Molecular Formula | CHBr₂NO₂ | [1][2] |

| Molecular Weight | 218.83 g/mol | [1][2] |

| Appearance | Colourless to Pale Yellow Oil/Liquid | [3][4] |

| PKA (Predicted) | -0.76 ± 0.50 | [3][4] |

| Storage Temperature | -20°C Recommended | [5][6] |

Solubility Profile of Dibromonitromethane

Solubility is a critical parameter that influences bioavailability, reaction kinetics, and the choice of analytical techniques. While precise quantitative data for DBNM is not extensively published, its structural characteristics and available information allow for a well-supported qualitative assessment.

Aqueous Solubility

Given its status as a water disinfection byproduct, Dibromonitromethane is expected to have some degree of water solubility. However, like many small, halogenated organic molecules, it is not expected to be highly soluble. For context, the related compound Dibromomethane has a reported water solubility of 12.5 g/L at 20°C.[7] The presence of the polar nitro group in DBNM may slightly alter this, but it is reasonable to classify it as slightly soluble to sparingly soluble in water.

Organic Solvent Solubility

Information from chemical suppliers indicates that Dibromonitromethane is soluble in dichloromethane and sparingly soluble in methanol.[3][4] This is consistent with the "like dissolves like" principle, where its moderately polar and halogenated nature favors solubility in chlorinated solvents and polar aprotic solvents.

Table 2: Summary of Dibromonitromethane Solubility

| Solvent | Classification | Rationale & Comments |

| Water | Slightly to Sparingly Soluble | Inferred from its presence in treated water and comparison with similar structures.[7] |

| Dichloromethane | Soluble | Verified by supplier data; a common solvent for halogenated compounds.[3][4] |

| Methanol | Sparingly Soluble | Verified by supplier data.[3][4] |

| Other Alcohols (Ethanol) | Likely Soluble | Expected based on polarity. |

| Ethers (THF, Diethyl Ether) | Likely Soluble | Expected due to its organic nature. |

| Hydrocarbons (Hexane) | Likely Poorly Soluble | The polar nitro group would limit solubility in non-polar solvents. |

Stability & Reactivity Profile

Understanding the chemical stability of DBNM is paramount for defining storage conditions, predicting its environmental fate, and developing robust analytical methods. Stability is assessed by subjecting the compound to stress conditions more severe than its intended storage.

Hydrolytic Stability

Thermal Stability

The recommended storage temperature of -20°C suggests that DBNM may be thermally labile.[5][6] Elevated temperatures can provide the activation energy needed for decomposition. Hazardous decomposition products for related compounds are known to include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen halides (HBr).[9][10]

Photostability

Many nitro-aromatic and nitro-alkane compounds are susceptible to degradation upon exposure to UV or visible light. The ICH Q1B guideline provides a standardized approach to photostability testing.[11][12] It is crucial to evaluate DBNM under controlled light exposure to determine if special handling (e.g., use of amber vials) is required.

Incompatibilities and Hazardous Reactivity

Based on safety data for structurally related chemicals, DBNM should be considered incompatible with:

-

Strong Bases: Can promote rapid decomposition/hydrolysis.[9][10]

-

Strong Oxidizing Agents & Reducing Agents: The nitro group can participate in redox reactions.[9]

-

Combustible Materials & Finely Powdered Metals: May pose a fire or explosion risk.[9][10]

Standardized Methodologies for Assessment

To address the lack of public data, researchers must rely on standardized, validated methods to characterize Dibromonitromethane. The following protocols are based on internationally recognized guidelines.

Protocol 1: Determination of Aqueous Solubility (Based on OECD 105)

This protocol outlines the shake-flask method, a robust technique for determining the water solubility of substances with solubilities above 10⁻² g/L.[13][14]

Causality: The shake-flask method is chosen for its simplicity and directness. It physically establishes an equilibrium between the solute (DBNM) and the solvent (water), which is the definition of saturation solubility. The subsequent analysis of the aqueous phase provides a direct measure of this equilibrium concentration.

Methodology:

-

Preparation: Add an excess amount of Dibromonitromethane to a flask containing purified water (e.g., HPLC-grade). The excess is critical to ensure saturation is achieved.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium.[14] A preliminary test can determine the required time (e.g., testing at 24, 48, and 72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the mixture to settle at the same constant temperature, permitting the excess, undissolved DBNM to separate.

-

Sampling: Carefully withdraw a sample from the clear, aqueous supernatant. To remove any undissolved micro-particles, centrifuge the sample and/or filter it through a non-adsorptive 0.45 µm filter.

-

Self-Validation: The choice of filter material (e.g., PTFE) should be validated to ensure it does not adsorb the analyte, which would lead to an artificially low solubility reading.

-

-

Analysis: Determine the concentration of DBNM in the filtered sample using a validated analytical method, such as HPLC-UV or GC-MS.[15]

-

Calculation: The measured concentration is the water solubility of Dibromonitromethane at the test temperature. The experiment should be performed in triplicate for statistical validity.

Protocol 2: Assessment of Chemical Stability (Based on ICH Q1A(R2) Principles)

This protocol describes how to conduct a forced degradation study to understand the stability profile of DBNM and develop a stability-indicating analytical method.[11][16][17] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this application due to its ability to separate the parent compound from its degradation products.[18][19]

Causality: A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation. By intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light), we can ensure that any degradants formed do not co-elute with the parent peak in the chromatogram. This provides confidence that the method is truly measuring the stability of the compound.

Methodology:

-

Method Development (Initial):

-

Develop an isocratic or gradient reverse-phase HPLC method for DBNM. A C18 column is a common starting point.

-

The mobile phase could be a mixture of water and a polar organic solvent like acetonitrile or methanol.

-

Select a UV detection wavelength where DBNM has significant absorbance.

-

-

Forced Degradation:

-

Prepare several solutions of DBNM in a suitable solvent.

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat if necessary.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Heat if necessary.

-

Oxidation: Add hydrogen peroxide (e.g., 3%) to the solution.

-

Thermal Stress: Store a solution at an elevated temperature (e.g., 60°C).

-

Photolytic Stress: Expose a solution to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[12]

-

Control: A protected sample (stored at the recommended -20°C, protected from light) is analyzed alongside the stressed samples.

-

-

Analysis and Method Validation:

-

Inject all stressed samples and the control sample into the HPLC system.

-

Analyze the chromatograms. The goal is to achieve baseline separation between the main DBNM peak and all degradation product peaks.

-

If co-elution occurs, optimize the HPLC method (e.g., change the gradient, mobile phase pH, or column chemistry).

-

Perform a peak purity analysis (e.g., using a photodiode array detector) on the DBNM peak in the stressed samples to confirm it is not co-eluting with any degradants.

-

-

Long-Term Stability Study: Once the stability-indicating method is validated, it can be used for formal long-term and accelerated stability studies under ICH-defined conditions (e.g., 25°C/60% RH, 40°C/75% RH).[17][20]

Visualization of Experimental Workflow

The following diagram illustrates a comprehensive workflow for assessing the stability of Dibromonitromethane, integrating forced degradation studies with the development of a stability-indicating method.

Caption: Workflow for DBNM Stability Assessment.

Safe Handling, Storage, and Disposal

Given its chemical nature and potential hazards, strict safety protocols are mandatory when working with Dibromonitromethane.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[10] The recommended storage temperature is -20°C to maintain long-term integrity.[5][6] Store away from incompatible materials such as strong bases and oxidizing agents.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10] It should be treated as hazardous chemical waste and handled by a licensed disposal company.

Conclusion

Dibromonitromethane is a compound that requires careful characterization by any researcher intending to use it. While comprehensive published data on its solubility and stability are sparse, this guide provides a framework for understanding its likely properties based on chemical principles and data from related compounds. More importantly, it offers detailed, authoritative protocols based on OECD and ICH guidelines, empowering scientists to generate the precise data needed for their work. By following these standardized methodologies for determining solubility and assessing stability, researchers can ensure data integrity, promote laboratory safety, and make informed decisions in their drug development and scientific research endeavors.

References

-

Situ Biosciences. "OECD 105 - Water Solubility." Accessed January 14, 2026. [Link]

-

FILAB. "Solubility testing in accordance with the OECD 105." Accessed January 14, 2026. [Link]

-

OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Accessed January 14, 2026. [Link]

-

ECA Academy. "FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products." Accessed January 14, 2026. [Link]

-

OECD. "Test No. 105: Water Solubility." Accessed January 14, 2026. [Link]

-

ICH. "Q1A(R2) Stability Testing of New Drug Substances and Products." Accessed January 14, 2026. [Link]

-

Analytice. "OECD 105 - Water Solubility Test at 20°C." Accessed January 14, 2026. [Link]

-

SlideShare. "Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS." Accessed January 14, 2026. [Link]

-

European Medicines Agency. "ICH Q1A (R2) Stability testing of new drug substances and drug products." Accessed January 14, 2026. [Link]

-

ICH. "Quality Guidelines." Accessed January 14, 2026. [Link]

-

Wikipedia. "Dibromomethane." Accessed January 14, 2026. [Link]

-

National Center for Biotechnology Information, PubChem. "Dibromomethane." Accessed January 14, 2026. [Link]

-

National Center for Biotechnology Information, PubChem. "Dibromonitromethane." Accessed January 14, 2026. [Link]

-

National Institute of Standards and Technology. "Nitromethane with Methanol and Water - IUPAC-NIST Solubilities Database." Accessed January 14, 2026. [Link]

-

Separation Science. "Analytical Techniques In Stability Testing." Accessed January 14, 2026. [Link]

-

Belsky, K. S., et al. "Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions." Data in Brief, 2017. Accessed January 14, 2026. [Link]

-

Spectroscopy Online. "Analytical Methods to Determine the Stability of Biopharmaceutical Products." Accessed January 14, 2026. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. "Forced Degradation and Stability Testing." Accessed January 14, 2026. [Link]

-